Isoxazolo[5,4-c]pyridin-3-amine
Overview
Description
Isoxazolo[5,4-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound features an isoxazole ring fused to a pyridine ring, making it part of the isoxazolopyridine family.
Scientific Research Applications
Isoxazolo[5,4-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions . This method is operationally simple and does not require chromatographic purification, making it suitable for large-scale production .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using green chemistry principles. A high-yielding method involves the use of water as the reaction solvent, which is both environmentally friendly and cost-effective . This method also boasts a broad substrate scope, allowing for the production of various derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazolopyridines.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Isoxazolo[5,4-c]pyridin-3-amine can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridin-3-amine: Similar structure but different ring fusion pattern.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPZZKCLZOZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552565 | |
Record name | [1,2]Oxazolo[5,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114080-94-3 | |
Record name | Isoxazolo[5,4-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114080-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2]Oxazolo[5,4-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2]oxazolo[5,4-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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